An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Rationale for a Pyrazole-Trichloroethanol Conjugate
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The diverse pharmacological profiles of pyrazole-containing drugs underscore the value of this heterocycle in the design of novel therapeutic agents.
On the other hand, the 2,2,2-trichloroethanol unit is a versatile functional group in organic synthesis, often employed as a protecting group for carboxylic acids due to its stability and ease of cleavage under reductive conditions. Furthermore, the trichloromethyl carbinol moiety is a key feature in several bioactive molecules. The conjugation of these two moieties in 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol presents an intriguing chemical entity with potential for novel biological activity. The electron-withdrawing nature of the trichloromethyl group is expected to influence the electronic properties of the pyrazole ring and the reactivity of the hydroxyl group, potentially leading to unique pharmacological characteristics.
This guide will delineate a logical and experimentally sound synthetic route to access this target molecule, providing the necessary detail for its practical implementation in a research setting.
Chemical Structure and Properties
The core structure of the target molecule, 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol, is characterized by a 1-ethyl-1H-pyrazole ring substituted at the 4-position with a 2,2,2-trichloro-1-hydroxyethyl group.
Systematic Name: 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
Molecular Formula: C₈H₁₁Cl₃N₂O
Molecular Weight: 257.55 g/mol
Structural Diagram:
Caption: Chemical structure of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
Predicted Physicochemical Properties: While experimental data is unavailable, computational models can provide estimations. These properties are crucial for understanding the molecule's behavior in biological systems and for developing analytical methods.
| Property | Predicted Value |
| LogP | 2.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Note: These values are predictions and should be confirmed experimentally.
Proposed Synthetic Pathway
The synthesis of 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol can be logically approached in a three-step sequence starting from commercially available pyrazole. This pathway is designed to be robust and utilize well-established chemical transformations.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
The initial step involves the N-ethylation of the pyrazole ring. This is a standard procedure for the alkylation of nitrogen-containing heterocycles.
Causality of Experimental Choices: The choice of a strong base, such as sodium hydride, is crucial to deprotonate the pyrazole nitrogen, forming the highly nucleophilic pyrazolide anion. This anion then readily undergoes an Sₙ2 reaction with an ethylating agent like ethyl iodide or ethyl bromide. Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation without interfering with the nucleophile.
Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting pyrazole and the appearance of a new, less polar spot corresponding to the N-ethylated product. The final product can be purified by distillation or column chromatography, and its identity confirmed by spectroscopic methods.
Experimental Protocol:
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Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
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Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
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Alkylation: Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
The formylation of the electron-rich pyrazole ring at the C4-position is efficiently achieved via the Vilsmeier-Haack reaction[3]. This reaction utilizes the Vilsmeier reagent, an electrophilic species generated in situ from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃).
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a mild and effective method for the formylation of many heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of an excess of the Vilsmeier reagent ensures complete conversion of the starting material. The reaction temperature is a critical parameter and needs to be controlled to avoid side reactions.
Self-Validating System: The formation of the aldehyde can be monitored by TLC. The product will have a different polarity compared to the starting material. The structure of the purified product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) is a key diagnostic feature.
Experimental Protocol:
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Vilsmeier Reagent Formation: In a fume hood, cool anhydrous DMF (3.0 equivalents) to 0 °C in a flask equipped with a dropping funnel and under an inert atmosphere. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
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Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-ethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
The final step involves the addition of a trichloromethyl anion to the aldehyde group of 1-ethyl-1H-pyrazole-4-carbaldehyde. This can be achieved by reacting the aldehyde with chloroform in the presence of a strong base.
Causality of Experimental Choices: A strong, non-nucleophilic base such as potassium tert-butoxide is ideal for deprotonating chloroform to generate the trichloromethyl anion in situ. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions, such as the Cannizzaro reaction of the aldehyde. Anhydrous THF is a suitable solvent for this transformation.
Self-Validating System: The conversion of the aldehyde to the alcohol can be followed by TLC. The alcohol product will have a different Rf value. The structure of the final product can be confirmed by spectroscopic analysis. The disappearance of the aldehyde proton signal and the appearance of a new methine proton signal coupled to the hydroxyl proton in the ¹H NMR spectrum, along with the characteristic signals for the ethyl and pyrazole groups, will confirm the structure. The presence of the trichloromethyl group can be confirmed by ¹³C NMR spectroscopy.
Experimental Protocol:
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Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
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Anion Generation and Addition: In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF. To the aldehyde solution at -78 °C, add chloroform (1.5 equivalents) followed by the dropwise addition of the potassium tert-butoxide solution.
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Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
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Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
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Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound.
Characterization and Analytical Methods
As a novel compound, the full characterization of 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol would require a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, two singlets for the pyrazole ring protons, a singlet for the methine proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O).
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¹³C NMR: Expected signals would include those for the two carbons of the ethyl group, the three carbons of the pyrazole ring, the methine carbon, and the carbon of the trichloromethyl group.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural information.
Infrared (IR) Spectroscopy:
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Key characteristic absorption bands would be expected for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (around 1400-1600 cm⁻¹), and C-Cl stretches (around 600-800 cm⁻¹).
Potential Applications in Drug Discovery and Development
Given the established biological significance of the pyrazole scaffold, 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol represents a promising starting point for the development of new therapeutic agents.
Potential Biological Activities:
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Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects.
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Antimicrobial: The pyrazole nucleus is a common feature in various antimicrobial agents.
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Anticancer: A number of pyrazole-containing compounds have shown significant anticancer activity.
The introduction of the trichloroethanol moiety could modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core, potentially leading to enhanced potency, selectivity, or improved metabolic stability.
Future Research Directions:
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Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of the title compound using the protocols outlined in this guide.
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Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to identify any potential therapeutic activities.
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Structure-Activity Relationship (SAR) Studies: Following the identification of a lead activity, a library of analogues could be synthesized by modifying the substituents on the pyrazole ring and the trichloroethanol moiety to establish a clear structure-activity relationship.
Conclusion
This technical guide has detailed a logical and experimentally sound synthetic pathway for the preparation of 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol. By leveraging well-established synthetic methodologies, including N-alkylation, Vilsmeier-Haack formylation, and the addition of the trichloromethyl anion, this novel compound can be accessed for further investigation. The convergence of the biologically active pyrazole scaffold with the unique properties of the trichloroethanol group makes this molecule a compelling target for researchers in the field of drug discovery. The protocols and insights provided herein are intended to facilitate its synthesis and spark further exploration into its potential therapeutic applications.
References
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